molecular formula C22H30N2O B1678456 Pirmenol CAS No. 68252-19-7

Pirmenol

货号 B1678456
CAS 编号: 68252-19-7
分子量: 338.5 g/mol
InChI 键: APUDBKTWDCXQJA-QIDMFYOTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pirmenol is a racemate with the molecular formula C22H30N2O . It is an antiarrhythmic agent that exhibits effects on the fast action potential similar to other class 1 membrane active antiarrhythmic agents . Pirmenol depresses not only the fast Na+ channel, but also others, such as the slow Ca2+ and K+ channels .


Molecular Structure Analysis

The molecular structure of Pirmenol is characterized by a molecular weight of 338.5 g/mol . The IUPAC name is 4-[(2R,6S)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol .


Physical And Chemical Properties Analysis

Pirmenol has a molecular weight of 338.5 g/mol and a molecular formula of C22H30N2O . It is a white capsule .

科学研究应用

Pirmenol as an Antiarrhythmic Agent

Pirmenol has been primarily studied as an antiarrhythmic drug. Initial human studies established its efficacy in reducing premature ventricular complexes (PVCs) with minimal toxicity and side effects (Hammill et al., 1982). Its pharmacological properties in animal models demonstrated high efficacy in treating both atrial and ventricular arrhythmias induced by various methods (Kaplan et al., 1987), (Kaplan et al., 1988).

Electrophysiological and Cardiovascular Effects

Pirmenol's electrophysiological and cardiovascular effects have been explored in various studies. It was found to decrease the maximum rate of depolarization and the overshoot potential in cardiac tissues, suggesting a mechanism of action similar to disopyramide but without negative inotropic action (Dukes et al., 1986). Another study revealed its use-dependent effects on action potentials in guinea-pig ventricular myocardium, indicating similarities to slow kinetic drugs like disopyramide (Hasegawa et al., 1990).

Long-term Efficacy and Pharmacokinetics

The long-term efficacy of oral pirmenol in suppressing ventricular premature depolarizations was demonstrated in a dose-titration study, highlighting its sustained effectiveness and good tolerance (de Buitléir et al., 1988). Furthermore, a comprehensive review of pirmenol's clinical pharmacology and pharmacokinetics emphasized its manageable side effects profile and its pharmacokinetic advantages over other similar drugs (Reiter, 1988), (Reiter, 1988).

Other Studies

Various other studies have examined aspects like the electrophysiological effects of pirmenol in atrial myocytes, indicating its potential in altering action potential duration and inhibiting certain currents (Nakajima et al., 1998), and the relationship between plasma concentration and pirmenol's effects (Ueda et al., 1991). Population pharmacokinetic analysis in patients and volunteers also provided insights into factors influencing pirmenol's pharmacokinetic parameters (Kasai et al., 1999).

安全和危害

Pirmenol is harmful if swallowed . Repeat-dose studies in animals have shown a potential to cause adverse effects on the liver, heart, spleen, and kidneys . Adverse effects most commonly reported in clinical use include taste abnormalities, dizziness, headache, dry mouth, fatigue, and chest pain .

未来方向

Pirmenol has been studied for the first time in humans to establish a minimum effective intravenous dose in patients with chronic, stable PVCs and to evaluate toxicity and pharmacokinetics . The therapeutic response, lack of toxicity, and relatively long half-life indicate that Pirmenol is a promising antiarrhythmic agent .

属性

IUPAC Name

4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3/t18-,19+,22?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDBKTWDCXQJA-QIDMFYOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043839
Record name Pirmenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirmenol

CAS RN

68252-19-7, 129885-18-3, 129885-19-4
Record name Pirmenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68252-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Pirmenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Pirmenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129885194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirmenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1043839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirmenol
Reactant of Route 2
Pirmenol
Reactant of Route 3
Reactant of Route 3
Pirmenol
Reactant of Route 4
Reactant of Route 4
Pirmenol
Reactant of Route 5
Reactant of Route 5
Pirmenol
Reactant of Route 6
Reactant of Route 6
Pirmenol

Citations

For This Compound
939
Citations
HR Kaplan, TE Mertz, TJ Steffe… - Cardiovascular Drug …, 1983 - Wiley Online Library
The currently available antiarrhythmic agents are not universally effective and safe or without limiting side effects. Extensive preclinical screening in our laboratories resulted in the …
Number of citations: 12 onlinelibrary.wiley.com
SC Hammill, DG Shand, FE Harrell Jr… - Clinical …, 1982 - Wiley Online Library
… We reported on intravenous pirmenol in an open study of 10 patients and found an … oral pirmenol in man. We used a dose-ranging protocol to determine the dose of pirmenol effective in …
Number of citations: 40 ascpt.onlinelibrary.wiley.com
SC Hammill, DG Shand, PA Routledge, MC Hindman… - Circulation, 1982 - Am Heart Assoc
Pirmenol (CI-845), a new antiarrhythmic drug, was studied for the first time in humans to establish a minimum effective iv dose in 10 patients with chronic, stable premature ventricular …
Number of citations: 66 www.ahajournals.org
H Atarashi, A Kuruma, T Ino, Y Hirayama… - Journal of …, 1996 - journals.lww.com
… 200-mg dose of pirmenol. Hemodynamic measurements were … pirmenol to evaluate its acute termination effect in 7 patients with PSVT and 9 with paroxysmal atrial fibrillation. Pirmenol …
Number of citations: 11 journals.lww.com
N Janiczek, DE Smith, T Chang… - The Journal of …, 1997 - Wiley Online Library
… Plasma concentrations of pirmenol … (–)‐pirmenol was 20% higher than that of total (+)‐pirmenol, and the difference in unbound clearance was 45% between enantiomers. Total pirmenol …
Number of citations: 6 accp1.onlinelibrary.wiley.com
HR Kaplan, TE Mertz, TJ Steffe - The American Journal of Cardiology, 1987 - Elsevier
… Animal pharmacology studies showed that pirmenol is highly efficacious whether the … situations in which pirmenol could be used either alone or in combination. Pirmenol was highly …
Number of citations: 14 www.sciencedirect.com
C Tsun - The American Journal of Cardiology, 1987 - Elsevier
… Pirmenol was 83% to 90% bound to human plasma proteins. Animal studies showed that pirmenol … Pirmenol was partly eliminated as unchanged drug and partly metabolized. Tracer …
Number of citations: 17 www.sciencedirect.com
HR Kaplan, TE Mertz, TJ Steffe - Angiology, 1988 - search.ebscohost.com
… in which pirmenol could be used either alone or in combination. Pirmenol was highly … Preclinical studies in the dog showed an excellent correlation between the dose of pirmenol…
Number of citations: 4 search.ebscohost.com
M De Buitleir, BJ Crevey, T Johnson, WH Kou… - American Heart …, 1988 - Elsevier
… Therefore the longterm effkacy of oral pirmenol in … suppresslon of VPds while receiving pirmenol. The daily dose of plrmenol … We conclude that oral pirmenol maintains effective longterm …
Number of citations: 10 www.sciencedirect.com
DC Garg, NS Jallad, S Singh, KF Ng… - The Journal of Clinical …, 1988 - Wiley Online Library
Pirmenol is a new orally effective antiarrhythmic agent. Reported are the results of oral administration of pirmenol to … Our results suggest that 250 mg to 300 mg of pirmenol, administered …
Number of citations: 10 accp1.onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。